molecular formula C5H6N2O B189613 3-Amino-4-hydroxypyridine CAS No. 6320-39-4

3-Amino-4-hydroxypyridine

Cat. No. B189613
CAS RN: 6320-39-4
M. Wt: 110.11 g/mol
InChI Key: OIIBRAGQGFLUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxypyridine, also known as 3-aminopyridin-4-ol or 3-Aminopyridin-4 (1H)-one, is an aminopyridine . It is used as a pharmaceutical intermediate and is involved in the synthesis of functionalized pyrido and imidazo derivatives .


Synthesis Analysis

The synthesis of 3-Amino-4-hydroxypyridine involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the pyridinization of bio-based furfural into 3-hydroxypyridines over a Raney Fe catalyst .


Molecular Structure Analysis

The molecular formula of 3-Amino-4-hydroxypyridine is C5H6N2O . The InChI code is 1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) and the InChIKey is OIIBRAGQGFLUFI-UHFFFAOYSA-N . The Canonical SMILES string is C1=CNC=C(C1=O)N .


Chemical Reactions Analysis

Whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

3-Amino-4-hydroxypyridine has a molecular weight of 110.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass is 110.048012819 g/mol and the monoisotopic mass is 110.048012819 g/mol .

Scientific Research Applications

Inhibition of Tyrosinase and Metal Chelation

  • 3-Hydroxypyridin-4-ones, closely related to 3-Amino-4-hydroxypyridine, have shown potential as orally active chelators of iron(III) and may find application in treating thalassaemia. However, these compounds can inhibit tyrosinase, an enzyme involved in melanin production. Research suggests that alkyl substitution at position 2 in the aromatic ring minimizes interaction with tyrosinase without significantly affecting iron(III) affinity (Hider & Lerch, 1989).

Environmental Biodegradation

  • A study on the biodegradation of 4-aminopyridine, which generates 4-amino-3-hydroxypyridine as an intermediate, found that a bacterial culture could utilize 4-aminopyridine as a carbon, nitrogen, and energy source. This research is significant for understanding the environmental impact and breakdown of chemicals like 4-aminopyridine in crop fields (Takenaka et al., 2013).

Antimalarial Activity

  • Some 3-hydroxypyridin-4-ones exhibit antimalarial effects at levels non-toxic to mammalian cells. Introducing basic nitrogen centers into these molecules has been investigated to target lysosomes and other intracellular acidic vacuoles, enhancing their antimalarial activity (Dehkordi, Liu, & Hider, 2008).

Antibacterial Applications

  • 3-Hydroxypyridine-4-one derivatives have demonstrated good inhibitory activity against bacterial strains, such as Staphylococcus aureus. Computational methods have been applied to design novel derivatives with improved antibacterial activity (Sabet et al., 2012).

Spectrophotometric Applications

  • 2-Amino-3-hydroxypyridine has been used as a chromogenic reagent for the spectrophotometric determination of osmium, a rare and valuable metal. This application highlights its potential in analytical chemistry for detecting specific metals (Mehta, Garg, & Singh, 1976).

Synthesis of Complex Metal Ligands

  • Research has been conducted on the synthesis of mixed-ligand metal complexes using 2-Amino-3-hydroxypyridine. These complexes, involving iron, cobalt, and nickel, could have implications for various biological activities (Prakash & Sindhu, 1998).

Microbial Catabolism

  • The microbial degradation of 3-hydroxypyridine, a key building block for synthesizing drugs, herbicides, and antibiotics, has been explored. A specific gene cluster responsible for this process in bacteria has been identified, offering insights into bioremediation and the microbial metabolism of pyridine derivatives (Wang et al., 2020).

Safety And Hazards

3-Amino-4-hydroxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-amino-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIBRAGQGFLUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283503
Record name 3-Amino-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxypyridine

CAS RN

6320-39-4
Record name 6320-39-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
CC1(C)Oc2ccc(C#N)cc2C(Nc2c[nH]ccc2=O)C1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-hydroxypyridine
Reactant of Route 2
3-Amino-4-hydroxypyridine
Reactant of Route 3
3-Amino-4-hydroxypyridine
Reactant of Route 4
Reactant of Route 4
3-Amino-4-hydroxypyridine
Reactant of Route 5
3-Amino-4-hydroxypyridine
Reactant of Route 6
3-Amino-4-hydroxypyridine

Citations

For This Compound
49
Citations
J Fraser, E Tittensor - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… could not be obtained by heating 3-amino-4hydroxypyridine hydrochloride with urea, the … .l For a possible alternative route 3-amino-4-hydroxypyridine was treated in pyridine with ethyl …
Number of citations: 13 pubs.rsc.org
MY Chu-Moyer, R Berger - The Journal of Organic Chemistry, 1995 - ACS Publications
… to yield a purple solution of 3-amino-4-hydroxypyridine (4b)3a which was used directly in thenext step. To the above solution of 3-amino-4-hydroxypyridine (4b) was added potassium …
Number of citations: 51 pubs.acs.org
GB Barlin, W Pfleiderer - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… -2-hydroxypyridine and 3.4-diamino-2-hydroxypyridine is shown to occur first at the 3(or 5)-amino group, but 4- and 6-amino-2-hydroxypyridine and 2- and 3-amino-4-hydroxypyridine …
Number of citations: 35 pubs.rsc.org
A Arrault, F Touzeau, G Guillaumet, JM Léger, C Jarry… - Tetrahedron, 2002 - Elsevier
… We were more successfull starting from 3-amino-4-hydroxypyridine 21. The enamine 22 (isolated as a tautomeric pyridone form) and not the imine was obtained in 89% yield from the …
Number of citations: 37 www.sciencedirect.com
J Wang, X Li, W Guo, K Tian, J Zhang, B Zhang… - Journal of Materials …, 2023 - Elsevier
… , 3-fluorophenol and 3-amino-4-hydroxypyridine to obtain the … fluorophenol and 3-amino-4-hydroxypyridine monomers and … 3-fluorophenol-3-amino-4-hydroxypyridine-formaldehyde co-…
Number of citations: 2 www.sciencedirect.com
VA Petrow, EL Rewald - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… the reaction, however, to the readily accessible 3-amino-4-hydroxypyridine (Crowe, J., 1925, … We succeeded ultimately in preparing an azaphenoxazine from 3-amino-4-hydroxypyridine …
Number of citations: 20 pubs.rsc.org
W Czuba - Recueil des Travaux Chimiques des Pays‐Bas, 1963 - Wiley Online Library
… -1,5-naphthyridine starting from 3-amin0-6-chloropyridine as well as from 3-amino-6-hydroxypyridine 19; preparation of 4-hydroxy-l,5-naphthyridine from 3-amino-4hydroxypyridine 3; …
Number of citations: 29 onlinelibrary.wiley.com
H Mao, Y Fu, H Yang, S Zhang, J Liu, S Wu… - Chemical Engineering …, 2021 - Elsevier
… 1(iii)-e, the 1T fractions of MoS 2 growing on S5 synthesized using 3-amino-4-hydroxypyridine are only calculated to 27.27%, which well explained the reason that the NRR …
Number of citations: 21 www.sciencedirect.com
A Koshiro - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… (3)‘” of this series that not (4—hydroxy—3—pyridyl)urethan but 1~ethoxycarbonyI—3—ethoxycarbamido—4—pyridone was obtained on treatment of 3—amino—4—-hydroxypyridine …
Number of citations: 15 www.jstage.jst.go.jp
神代昭 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
… (3)‘” of this series that not (4—hydroxy—3—pyridyl)urethan but 1~ethoxycarbonyI—3—ethoxycarbamido—4—pyridone was obtained on treatment of 3—amino—4—-hydroxypyridine …
Number of citations: 3 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.